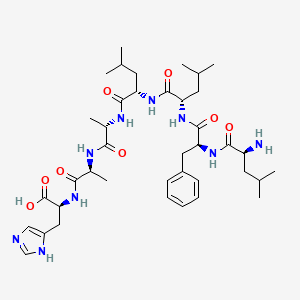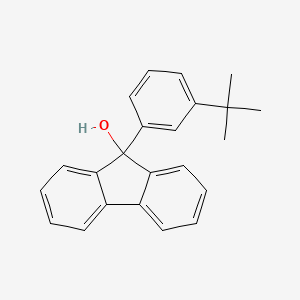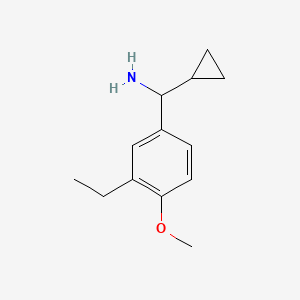
N-(4-Cyanophenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 2,6-dimethylpyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, or bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-N’-(2,6-dimethylphenyl)urea
- N-(4-Cyanophenyl)-N’-(2,6-dimethylpyridin-4-yl)urea
Uniqueness
N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is unique due to its specific structural features, such as the presence of both a cyanophenyl and a dimethylpyrimidinyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
639849-88-0 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H13N5O/c1-9-7-13(17-10(2)16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
AJIFTUBVKLZCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)


![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)


![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)

![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)

